Butanoyl bromide, 2-methyl-

Beschreibung

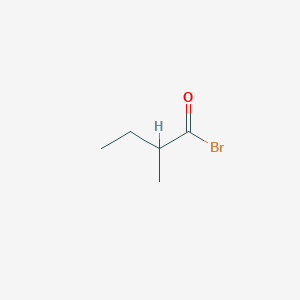

2-Methylbutanoyl bromide (IUPAC name: butanoyl bromide, 2-methyl-) is an acyl bromide derivative characterized by a methyl branch at the second carbon of the butanoyl chain. Its structure is defined as CH₃-C(CH₃)-CH₂-COBr, where the methyl group introduces steric and electronic effects that influence its reactivity and physical properties.

Acyl bromides like 2-methylbutanoyl bromide are typically employed as reactive intermediates in organic synthesis, facilitating acylations or serving as precursors for complex molecules. Their reactivity stems from the electrophilic carbonyl carbon, which is further modulated by substituents such as halogens or alkyl groups.

Eigenschaften

IUPAC Name |

2-methylbutanoyl bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNJGESPXQMVNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478830 | |

| Record name | Butanoyl bromide, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54905-33-8 | |

| Record name | Butanoyl bromide, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Butanoyl bromide, 2-methyl- can be synthesized through the reaction of butanoic acid with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2). The reaction typically involves heating the carboxylic acid with the brominating agent under reflux conditions. The general reaction is as follows:

CH3CH2CH(CH3)COOH+PBr3→CH3CH2CH(CH3)COBr+H3PO3

Industrial Production Methods: In an industrial setting, the production of butanoyl bromide, 2-methyl- may involve continuous flow reactors where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Analyse Chemischer Reaktionen

Types of Reactions: Butanoyl bromide, 2-methyl- undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Hydrolysis: Reacts with water to form the corresponding carboxylic acid and hydrogen bromide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as ammonia, primary amines, or alcohols in the presence of a base.

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH).

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Major Products Formed:

Nucleophilic Substitution: Corresponding amides, esters, or thioesters.

Elimination Reactions: Alkenes.

Hydrolysis: 2-methylbutanoic acid and hydrogen bromide.

Wissenschaftliche Forschungsanwendungen

Butanoyl bromide, 2-methyl- is used in various scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.

Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.

Wirkmechanismus

The mechanism of action of butanoyl bromide, 2-methyl- primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The bromine atom is a good leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural Comparison of Brominated Butanoyl Bromides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.